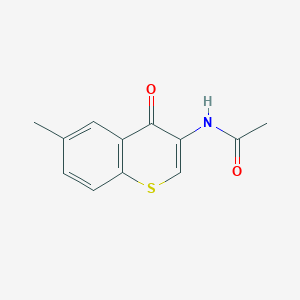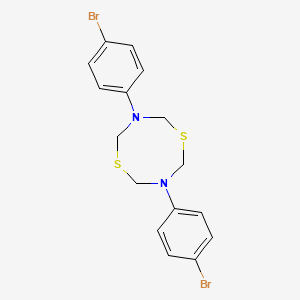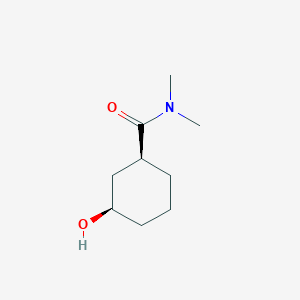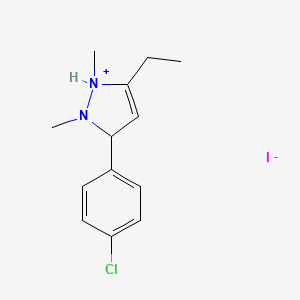
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is a chemical compound that belongs to the class of pyrazolium salts This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group, an ethyl group, and two methyl groups The iodide ion serves as the counterion to balance the positive charge on the pyrazolium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide typically involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding pyrazole intermediate. This intermediate is then methylated using methyl iodide to yield the final pyrazolium salt. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide can undergo various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide or cyanide ions.
Oxidation: The pyrazole ring can be oxidized to form corresponding pyrazole oxides.
Reduction: The compound can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium cyanide, typically in aqueous or alcoholic solutions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyrazolium salts.
Oxidation: Products include pyrazole oxides.
Reduction: Products include hydrazine derivatives.
Scientific Research Applications
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of organic electronic materials and sensors.
Biological Studies: It is used as a probe to study enzyme mechanisms and receptor-ligand interactions.
Industrial Applications: The compound is explored for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethylpyrazole: Lacks the pyrazolium ion and has different reactivity and applications.
3-(4-Chlorophenyl)-5-methyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide: Similar structure but with a different alkyl group, leading to variations in chemical properties.
3-(4-Bromophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide:
Uniqueness
3-(4-Chlorophenyl)-5-ethyl-1,2-dimethyl-2,3-dihydro-1H-pyrazol-1-ium iodide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the 4-chlorophenyl group and the pyrazolium ion makes it particularly interesting for applications in medicinal chemistry and materials science.
Properties
CAS No. |
61592-16-3 |
|---|---|
Molecular Formula |
C13H18ClIN2 |
Molecular Weight |
364.65 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethyl-1,2-dimethyl-1,3-dihydropyrazol-1-ium;iodide |
InChI |
InChI=1S/C13H17ClN2.HI/c1-4-12-9-13(16(3)15(12)2)10-5-7-11(14)8-6-10;/h5-9,13H,4H2,1-3H3;1H |
InChI Key |
MUDVLFSGUREDIP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(N([NH+]1C)C)C2=CC=C(C=C2)Cl.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Azaspiro[4.4]nonane-1,3-dione, 2-(phenylamino)-](/img/structure/B14584699.png)
![1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid](/img/structure/B14584702.png)


![N-(4-Bromophenyl)-N-[(1H-indol-3-yl)(phenyl)methyl]benzamide](/img/structure/B14584735.png)
![N-({4-[Bis(2-chloroethyl)amino]phenyl}acetyl)-D-methionine](/img/structure/B14584741.png)
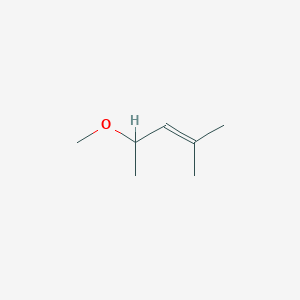
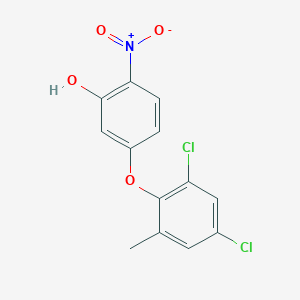

![1-(4-{[(2,4-Dichlorophenyl)methyl]sulfanyl}phenyl)-1H-imidazole](/img/structure/B14584761.png)
